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Toxicity Profile and Discontinuation Data

The following table summarizes key treatment-emergent adverse events (TEAEs) leading to discontinuation

of parsaclisib, as reported in phase II clinical trials [1] [2] [3].

Adverse
Event

Incidence (Any
Grade)

Grade ≥3
Incidence

Incidence Leading to
Discontinuation

Diarrhea 28.6% - 47% 7.1% - 14% 8% - 12.5%

Colitis Information missing Information missing 5% - 6%

Stomatitis 23.8% 11.9% Information missing

Rash 16% - 18% Information missing Information missing

Neutropenia 14% - 16% 8.3% - 11% Information missing

Overall Discontinuation Rate: Across studies, TEAEs led to treatment discontinuation in approximately

11.9% to 25% of patients [1] [2] [3].
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Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities that lead to parsaclisib discontinuation? The most common

TEAEs leading to discontinuation are gastrointestinal, specifically diarrhea and colitis [3] [4] [5]. These are

considered class effects for PI3Kδ inhibitors.

Q2: How can diarrhea associated with parsaclisib be managed? Clinical investigators recommend being

proactive in management [4]. Upon onset of diarrhea, physicians should act quickly, which may include

dose interruptions or reductions. For half of the patients who experienced diarrhea in one study, it was a

reason for discontinuation [4].

Q3: Is hepatotoxicity a major concern with parsaclisib? Parsaclisib was specifically designed to be a

highly selective PI3Kδ inhibitor to reduce transaminitis (liver enzyme elevation), a side effect seen with

other PI3K inhibitors [4]. In the CITADEL-205 trial, the occurrence of grade 3/4 transaminitis was low

(approximately 3-4%), suggesting a differentiated tolerability profile in this regard [4].

Q4: Were there any fatal adverse events related to parsaclisib? Yes, fatal TEAEs occurred in clinical

trials. In the CITADEL-205 study (MCL), six patients experienced fatal TEAEs, with one determined to be

treatment-related [2]. In another study (MZL), fatal TEAEs deemed related to parsaclisib included one case

each of febrile neutropenia and sepsis [3].

Experimental Protocols for Toxicity Management

The following workflows are derived from the dosing strategies and management approaches used in the

cited clinical trials.

Dosing Strategy to Mitigate Toxicity The clinical trials explored specific dosing schedules to improve long-

term tolerability. The following diagram outlines this strategy:
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Parsaclisib Dosing Protocol

Induction Phase:
20 mg Once Daily

8 Weeks

Maintenance Phase:
2.5 mg Once Daily

(or 20 mg Once Weekly)

 After

Continue until disease
progression or unacceptable toxicity

Click to download full resolution via product page

This dosing regimen was implemented based on pharmacokinetic data to maintain PI3K pathway inhibition

while potentially reducing the frequency of late-onset adverse events [1].

Protocol for Managing Suspected Adverse Events The diagram below illustrates a general protocol for

managing AEs, based on clinical trial conduct:
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Onset of Suspected Adverse Event

1. Clinical Assessment
(Grade the AE, rule out other causes)

2. Supportive Care
(e.g., antidiarrheals, hydration)

3. Dose Modification

4. Continue Monitoring

 Interruption

5. If AE resolves or improves
to Grade ≤1

Consider resuming treatment
at a reduced dose

if appropriate

 Yes

6. If AE is severe or persistent
(Grade ≥3)

 No / Worsens

Permanently discontinue parsaclisib

 Yes
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In trials, management often involved dose interruption (required in ~50% of patients) until the AE resolved

to Grade ≤1, followed by dose reduction or permanent discontinuation depending on severity and

persistence [2] [3] [5].

Important Development Context

When using this information for research and development, please note:

Business Decision Impact: Incyte withdrew the New Drug Application (NDA) for parsaclisib in
relapsed/refractory FL, MZL, and MCL. The company stated this was a business decision related to

the feasibility of completing required confirmatory studies and not related to changes in the efficacy
or safety profile of the drug [3] [5].

Limited Benefit in Specific Populations: Parsaclisib monotherapy demonstrated limited clinical
benefit in patients with mantle cell lymphoma (MCL) who had previously been treated with a BTK

inhibitor (ibrutinib) [2]. This is a critical consideration for designing future studies or treatment
sequences.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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